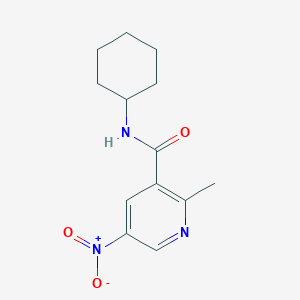![molecular formula C12H26N4OS B14603148 1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14603148.png)
1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea is an organic compound characterized by the presence of a heptylsulfanyl group, a hydrazinylidenemethyl group, and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea typically involves the following steps:
-
Formation of the Heptylsulfanylpropyl Intermediate
- Starting with a suitable alkyl halide, such as 1-bromoheptane, the heptylsulfanylpropyl intermediate can be synthesized through a nucleophilic substitution reaction with a thiol compound, such as 3-mercaptopropylamine.
- Reaction conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) and may require a base such as sodium hydroxide to facilitate the substitution.
-
Formation of the Hydrazinylidenemethyl Intermediate
- The hydrazinylidenemethyl group can be introduced by reacting an appropriate aldehyde or ketone with hydrazine hydrate.
- Reaction conditions: This reaction is usually performed under reflux conditions in a suitable solvent such as ethanol.
-
Coupling of Intermediates
- The final step involves coupling the heptylsulfanylpropyl intermediate with the hydrazinylidenemethyl intermediate in the presence of a urea derivative.
- Reaction conditions: This step may require a catalyst such as a transition metal complex and is typically carried out under mild heating.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea can undergo various chemical reactions, including:
-
Oxidation: : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Major products: Sulfoxides, sulfones.
-
Reduction: : The hydrazinylidenemethyl group can be reduced to form hydrazine derivatives.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Major products: Hydrazine derivatives.
-
Substitution: : The urea moiety can participate in nucleophilic substitution reactions.
- Common reagents: Alkyl halides, acyl chlorides.
- Major products: Substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate, acyl chlorides in the presence of a base such as pyridine.
科学的研究の応用
1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Materials Science: The unique structural features of this compound may make it suitable for use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea is not well-documented. based on its structural features, it is likely to interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and possibly covalent modification. The exact molecular targets and pathways involved would require further investigation through experimental studies.
類似化合物との比較
Similar Compounds
1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]carbamate: Similar structure but with a carbamate moiety instead of a urea moiety.
1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]guanidine: Similar structure but with a guanidine moiety instead of a urea moiety.
Uniqueness
1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea is unique due to the presence of both a heptylsulfanyl group and a hydrazinylidenemethyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs
特性
分子式 |
C12H26N4OS |
|---|---|
分子量 |
274.43 g/mol |
IUPAC名 |
1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea |
InChI |
InChI=1S/C12H26N4OS/c1-2-3-4-5-6-9-18-10-7-8-14-12(17)15-11-16-13/h11H,2-10,13H2,1H3,(H2,14,15,16,17) |
InChIキー |
JFBPHJHYNZAGNQ-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCCSCCCNC(=O)N/C=N/N |
正規SMILES |
CCCCCCCSCCCNC(=O)NC=NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


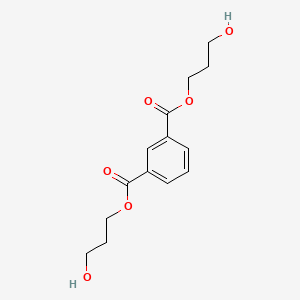
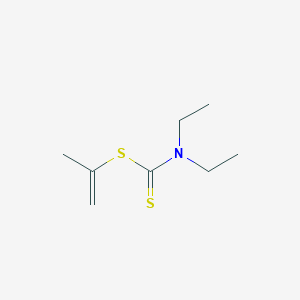

![[8-(hexadecanoyloxymethyl)-6,7-dihydroxy-4,18-dimethyl-14-nonyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B14603082.png)
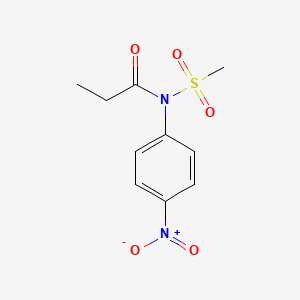
![2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14603085.png)


![1-Oxo-2-[1-(2,4,6-trimethylphenyl)ethanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14603098.png)
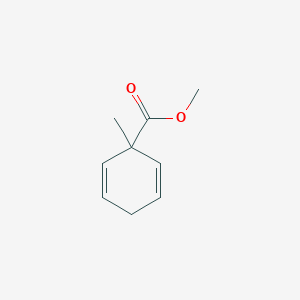
![2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14603116.png)

